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molecular formula C8H12O3 B1583539 Ethyl 3-oxocyclopentanecarboxylate CAS No. 5400-79-3

Ethyl 3-oxocyclopentanecarboxylate

Cat. No. B1583539
M. Wt: 156.18 g/mol
InChI Key: VGJWAMLZUUGEQY-UHFFFAOYSA-N
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Patent
US08106055B2

Procedure details

A solution of cyclopentanone-3-carboxylic acid (5.00 g, 39 mmol), caesium carbonate (12.82 g, 39 mmol) and ethyl iodide (9.12 g, 4.75 ml, 58.5 mmol) in DMF (50 ml) was stirred at RT for 18 h. The mixture was then concentrated i. vac., the residue was taken up in toluene, the mixture was concentrated again and 2 N hydrochloric acid and EtOAc were then added. The aq. phase was extracted with EtOAc (3×30 ml) and the combined organic phases were washed with aq. sodium thiosulfate soln. The organic phase was dried with Na2SO4 and concentrated i. vac.
Quantity
5 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][C:3](=[O:4])[CH2:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:16](I)[CH3:17]>CN(C=O)C>[CH2:16]([O:8][C:7]([CH:6]1[CH2:1][CH2:2][C:3](=[O:4])[CH2:5]1)=[O:9])[CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1CC(=O)CC1C(=O)O
Name
caesium carbonate
Quantity
12.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4.75 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated i
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again
ADDITION
Type
ADDITION
Details
2 N hydrochloric acid and EtOAc were then added
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted with EtOAc (3×30 ml)
WASH
Type
WASH
Details
the combined organic phases were washed with aq. sodium thiosulfate soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1CC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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